![molecular formula C16H17NO5S B2395416 2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 1008003-24-4](/img/structure/B2395416.png)
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, Mefenamic acid. Mefenamic acid is used for the treatment of pain, fever, and inflammation. It is a potent analgesic and anti-inflammatory agent that is widely used in the medical field. It is a white crystalline powder that is soluble in ethanol and slightly soluble in water.
Mecanismo De Acción
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the development of inflammation, pain, and fever. Mefenamic acid inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to exhibit potent analgesic and anti-inflammatory effects. It has also been found to exhibit antipyretic activity, which means that it can reduce fever. Mefenamic acid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. It is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid is widely used in laboratory experiments due to its potent analgesic and anti-inflammatory activities. It is also relatively inexpensive and readily available. However, it has some limitations, such as its potential toxicity and the need for careful dosing. Mefenamic acid can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause renal toxicity and should be used with caution in patients with kidney disease.
Direcciones Futuras
There are several potential future directions for research on Mefenamic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Mefenamic acid and its effects on various physiological systems.
Métodos De Síntesis
The synthesis of Mefenamic acid involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Mefenamic acid has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory activities. It is also known to inhibit the production of prostaglandins, which are known to play a key role in the development of pain, fever, and inflammation. Mefenamic acid has been used in the treatment of various conditions such as menstrual cramps, arthritis, and migraine headaches.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMNFLGMZZQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
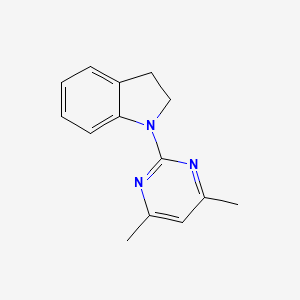
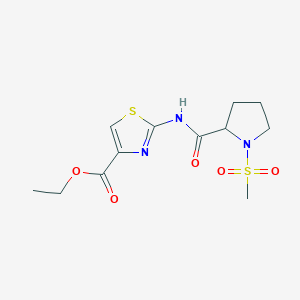
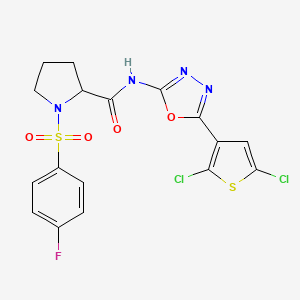
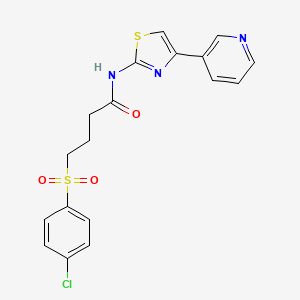
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
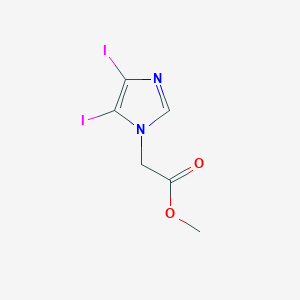
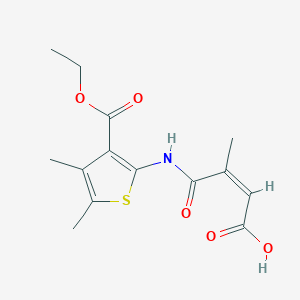
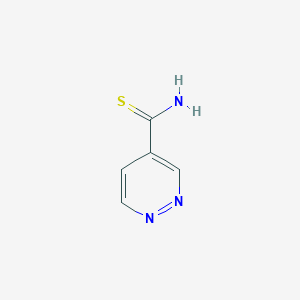
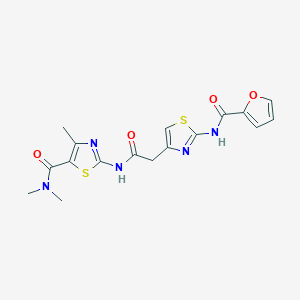
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)